1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
This compound (CAS: 1256359-23-5; molecular formula: C₁₅H₁₉BN₂O₃) is a boronic ester-functionalized indole derivative with a methylsulfonyl group at the 1-position and a pinacol boronate group at the 5-position. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures for pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO4S/c1-14(2)15(3,4)21-16(20-14)12-6-7-13-11(10-12)8-9-17(13)22(5,18)19/h6-10H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEBQSWPZBLOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Bromo-1-(Methylsulfonyl)-1H-Indole
The initial step involves installing the methylsulfonyl group at the indole nitrogen. Commercially available 5-bromoindole is treated with methylsulfonyl chloride under basic conditions. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation of the indole nitrogen, followed by nucleophilic substitution with methylsulfonyl chloride at room temperature. This step typically achieves yields of 80–85%, with purity confirmed via LC–MS and H NMR.
Key Reaction Conditions :
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Base : NaH (2.2 equiv)
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Solvent : THF, 0°C to room temperature
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Reaction Time : 2–4 hours
Miyaura Borylation at Position 5
The 5-bromo intermediate undergoes Miyaura borylation to install the boronate ester. This palladium-catalyzed reaction employs bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst, typically Pd(dppf)Cl, and potassium acetate (KOAc) in dioxane at elevated temperatures.
Optimized Protocol :
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Catalyst : Pd(dppf)Cl (5 mol%)
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Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Solvent : Dioxane, reflux (100°C)
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Reaction Time : 12–16 hours
Mechanistic Insight :
The palladium catalyst oxidatively adds to the C–Br bond, followed by transmetallation with Bpin to form the boronate complex. Reductive elimination yields the final product.
Direct C–H Borylation via Iridium Catalysis
Methylsulfonylation of Indole
Starting with indole, the nitrogen is first protected as the methylsulfonyl derivative using methylsulfonyl chloride and NaH in THF. This step ensures regioselectivity in subsequent borylation by directing the catalyst to the C5 position.
Iridium-Catalyzed C–H Borylation
The methylsulfonyl group acts as a directing group, enabling iridium-catalyzed borylation at position 5. Using [Ir(COD)OMe] as the precatalyst and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) as the ligand, the reaction proceeds in THF at 80°C with Bpin as the boron source.
Critical Parameters :
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Catalyst : [Ir(COD)OMe] (3 mol%)
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Ligand : dtbpy (6 mol%)
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Solvent : THF, 80°C
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Reaction Time : 16–24 hours
Regioselectivity Challenges :
The methylsulfonyl group’s electron-withdrawing nature enhances reactivity at C5, though competing borylation at C3 or C7 may occur if steric or electronic factors are suboptimal.
Comparative Analysis of Methods
Efficiency and Scalability
| Parameter | Miyaura Borylation | C–H Borylation |
|---|---|---|
| Number of Steps | 2 | 2 |
| Overall Yield | 60–63% | 50–55% |
| Catalyst Cost | Moderate (Pd-based) | High (Ir-based) |
| Regioselectivity | High | Moderate |
The Miyaura route offers superior yields and scalability, whereas the C–H borylation method eliminates the need for pre-halogenated intermediates, albeit with lower efficiency.
Purification and Characterization
Both methods require chromatographic purification (silica gel, ethyl acetate/hexanes). The final product is characterized by:
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LC–MS : Molecular ion peak at m/z 389.2 [M+H].
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H NMR : Distinct singlet for the pinacolato methyl groups (δ 1.35 ppm) and aromatic protons (δ 7.3–8.5 ppm).
Troubleshooting and Optimization
Mitigating Byproducts in Miyaura Borylation
Enhancing C–H Borylation Efficiency
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Ligand Screening : Substituting dtbpy with electron-deficient ligands improves turnover frequency.
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Solvent Effects : Switching to 1,4-dioxane increases reaction rate but may reduce selectivity.
Applications and Derivatives
The boronate ester product serves as a key intermediate for Suzuki-Miyaura couplings in drug discovery. For example, analogues with chlorine or bromine at position 6 exhibit enhanced binding to kinase targets. Derivatives such as 1-(methylsulfonyl)-5-boronate-6-chloroindole are synthesized via analogous routes, underscoring the versatility of this methodology .
Chemical Reactions Analysis
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the boronate ester, converting it into different boron-containing functional groups.
Substitution: The indole core can undergo electrophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the indole structure exhibit significant anticancer properties. The incorporation of the methylsulfonyl and dioxaborolane moieties enhances the compound's biological activity. Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a case study demonstrated that a related compound exhibited selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Its ability to disrupt bacterial cell membranes has been noted in various studies. A notable case involved testing against resistant strains of bacteria where the compound showed promising results in inhibiting growth, suggesting potential applications as an antibiotic agent.
Organic Electronics
The dioxaborolane group in the compound makes it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has demonstrated that incorporating this compound into polymer matrices can improve charge transport properties and enhance device efficiency. A recent study highlighted the synthesis of OLEDs using this compound, resulting in devices with higher brightness and longer lifetimes compared to traditional materials.
Polymer Chemistry
In polymer synthesis, 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a versatile building block for creating functionalized polymers. Its ability to participate in cross-coupling reactions allows for the development of novel polymers with tailored properties for specific applications such as drug delivery systems and smart materials.
Synthetic Intermediates
This compound acts as an important synthetic intermediate in the preparation of various pharmaceuticals and agrochemicals. Its unique functional groups enable it to participate in diverse chemical reactions such as Suzuki coupling and other cross-coupling methodologies. Recent advancements have optimized reaction conditions to improve yields significantly when using this compound as a reagent.
Catalyst Development
The dioxaborolane moiety also contributes to its use as a catalyst or catalyst precursor in organic synthesis. Studies have shown that it can facilitate reactions under mild conditions, making it an attractive option for green chemistry applications.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets such as enzymes and receptors. The boronate ester moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The indole core may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Group Variations
1-(Phenylsulfonyl)-5-(tetramethyl-dioxaborolan-2-yl)-1H-indole (CAS: BD230683)
- Structural Difference : Phenylsulfonyl substituent at the 1-position instead of methylsulfonyl.
- Molecular Weight: C₂₀H₂₂BNO₄S (MW: 383.27 g/mol) vs. the target compound’s MW of 323.22 g/mol .
1-Methyl-5-(tetramethyl-dioxaborolan-2-yl)-1H-indole (CAS: 837392-62-8)
Positional Isomerism
1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-1H-indole (CAS: 898289-06-0)
- Structural Difference : Boronate ester at the 4-position instead of the 5-position.
1-Methyl-6-(tetramethyl-dioxaborolan-2-yl)-1H-indole (CAS: 18525769)
Core Structure Variations
1-(Methylsulfonyl)-5-(tetramethyl-dioxaborolan-2-yl)indoline (CAS: 1132944-44-5)
Data Table: Key Properties of Target Compound and Analogs
Research Findings and Reactivity Insights
- Suzuki-Miyaura Coupling : The target compound’s methylsulfonyl group enhances leaving-group ability, enabling sequential cross-coupling and substitution reactions, unlike methyl-substituted analogs .
- Steric and Electronic Effects : Phenylsulfonyl analogs exhibit slower coupling kinetics due to steric hindrance but higher thermal stability .
- Positional Isomerism : 5-substituted indoles show superior coupling yields compared to 4- or 6-substituted isomers in palladium-catalyzed reactions .
Biological Activity
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound that has garnered attention in recent years for its potential biological activities. This article reviews the compound's synthesis, biological activities—including antimicrobial, anti-inflammatory, and antioxidant properties—and relevant case studies.
- Molecular Formula : C₁₄H₁₉BN₂O₄S
- Molecular Weight : 322.19 g/mol
- CAS Number : 849068-22-0
Synthesis
The synthesis of this compound typically involves the reaction of methylsulfonyl derivatives with boron-containing reagents. The resulting compound is characterized using various analytical techniques such as NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of methylsulfonylindole exhibit significant antimicrobial properties. For instance:
- Compounds derived from methylsulfonylindole showed selective antibacterial activity against Gram-negative bacteria such as Salmonella enterica and Escherichia coli .
- The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics, indicating their potential as antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were evaluated through various in vitro assays:
- COX Inhibition : Compounds such as 5d exhibited dual inhibition of cyclooxygenase (COX)-2 and lipoxygenase (5-LOX), which are critical enzymes in the inflammatory pathway. This was assessed using enzyme immunoassay kits .
- Cytokine Measurement : The levels of pro-inflammatory cytokines like TNF-α and IL-6 were measured to assess the anti-inflammatory effects. Compounds 4d and 5d showed significant reductions in these markers .
Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
- Compounds demonstrated varying degrees of radical scavenging activity, with some showing potent antioxidant effects that could mitigate oxidative stress .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the antimicrobial efficacy of several methylsulfonylindole derivatives; found significant activity against E. coli with MIC values < 1 µg/mL. |
| Study B | Evaluated the anti-inflammatory effects of compound 5d; showed dual COX-2/5-LOX inhibition and reduced TNF-α levels in RAW264.7 macrophages. |
| Study C | Assessed the antioxidant properties via DPPH assay; compounds exhibited IC50 values indicating strong radical scavenging activity. |
Pharmacokinetics and Molecular Modeling
Pharmacokinetic studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles for these compounds. Molecular modeling studies have provided insights into the binding interactions within the active sites of COX enzymes, suggesting mechanisms for their biological activities .
Q & A
Q. What are the established synthetic routes for 1-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, and what catalysts are commonly employed?
The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A representative method involves:
- Step 1 : Starting with a brominated indole derivative (e.g., 5-bromo-1H-indole).
- Step 2 : Reacting with bis(pinacolato)diboron in the presence of Pd₂(dba)₃ (0.1 mmol) and XPhos ligand (0.2 mmol) in dioxane, with KOAc as a base at elevated temperatures (80–100°C) .
- Step 3 : Subsequent sulfonation at the indole nitrogen using methanesulfonyl chloride under basic conditions (e.g., DIPEA in DCM).
Q. Key Catalysts :
| Catalyst System | Ligand | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃/XPhos | XPhos | Dioxane | 54–70 | |
| PdCl₂(dppf) | dppf | THF | 45–60 |
Methodological Note : Optimize catalyst loading (0.5–2 mol%) and reaction time (3–12 hours) to minimize dehalogenation byproducts .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization involves multi-modal spectroscopy:
- ¹H/¹³C NMR : Key signals include the methylsulfonyl group (δ ~3.3 ppm for S-O-CH₃) and the dioxaborolane ring (δ ~1.3 ppm for pinacol methyl groups) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₂₁BNO₄S: 342.1345; observed: 342.1350) .
- IR Spectroscopy : B-O stretches (~1350 cm⁻¹) and sulfonyl S=O stretches (~1150 cm⁻¹) .
Validation Tip : Compare with analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS 269410-24-4) to confirm regioselectivity .
Q. What are the primary applications of this compound in academic research?
It serves as a versatile intermediate in:
- Suzuki-Miyaura Cross-Coupling : For constructing indole-containing biaryl systems in drug discovery (e.g., kinase inhibitors) .
- Proteolysis-Targeting Chimeras (PROTACs) : As a boronic acid handle for E3 ligase recruitment .
- Material Science : As a monomer for conjugated polymers with optoelectronic properties .
Application Example : In a 2018 study, a similar indole-boronate was coupled with trimethoxyphenyl groups to create fluorescent probes .
Advanced Research Questions
Q. How do competing side reactions (e.g., protodeboronation or N-deprotection) impact synthesis, and how are they mitigated?
- Protodeboronation : Occurs under acidic or aqueous conditions. Mitigation: Use anhydrous solvents (dioxane, THF) and avoid prolonged heating .
- N-Deprotection : The methylsulfonyl group is stable under basic conditions but may hydrolyze in strong acids. Mitigation: Maintain pH >7 during workup .
Case Study : A 2020 protocol reported 15% yield loss due to protodeboronation when using Pd(OAc)₂ without XPhos; switching to Pd₂(dba)₃/XPhos improved yields to 58% .
Q. What strategies resolve contradictions in reported NMR spectral data for this compound?
Discrepancies often arise from solvent effects or impurities:
- Solvent Calibration : Ensure deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) do not overlap with aromatic indole signals .
- Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect residual pinacol (>98% purity threshold) .
Example : A 2017 study observed δ 8.1 ppm for H-4 in DMSO-d₆ vs. δ 7.9 ppm in CDCl₃ due to hydrogen bonding .
Q. How does the electronic nature of the indole ring influence cross-coupling efficiency?
The electron-withdrawing methylsulfonyl group deactivates the indole, slowing transmetalation. Solutions include:
- Electron-Deficient Catalysts : Use Pd(0) with π-acidic ligands (e.g., SPhos) to enhance oxidative addition .
- Microwave Assistance : Reduce reaction time (1–2 hours) to prevent catalyst decomposition .
Data Insight : Coupling with 4-cyanophenylboronic acid achieved 72% yield under microwave vs. 50% conventional heating .
Q. What computational methods predict regioselectivity in further functionalization (e.g., electrophilic substitution)?
- DFT Calculations : Map Fukui indices (ƒ⁺) to identify nucleophilic sites. For 1-(methylsulfonyl)-indole, C-3 is most reactive (ƒ⁺ = 0.12 vs. C-5 = 0.08) .
- Docking Studies : Model steric effects of the dioxaborolane group, which hinders substitution at C-6/C-7 .
Validation : MD simulations aligned with experimental data showing >90% C-3 bromination selectivity .
Q. How are batch-to-batch variations in purity addressed for reproducibility in biological assays?
- Recrystallization : Use hexane/EtOAc (3:1) to remove pinacol byproducts .
- Quality Control : Implement LC-MS monitoring (LOQ = 0.1% for residual Pd) .
Protocol : A 2024 study achieved 99.5% purity via two-stage recrystallization, critical for consistent IC₅₀ values in kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
